5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
CAS No.: 1707358-54-0
Cat. No.: VC4085933
Molecular Formula: C9H14ClN3O
Molecular Weight: 215.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1707358-54-0 |
|---|---|
| Molecular Formula | C9H14ClN3O |
| Molecular Weight | 215.68 |
| IUPAC Name | 5-methyl-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C9H13N3O.ClH/c1-7-4-11-9(12-5-7)13-8-2-3-10-6-8;/h4-5,8,10H,2-3,6H2,1H3;1H |
| Standard InChI Key | CKBDKLRIXWUGEB-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N=C1)OC2CCNC2.Cl |
| Canonical SMILES | CC1=CN=C(N=C1)OC2CCNC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyrimidine ring substituted at the 2-position with a pyrrolidin-3-yloxy group and a methyl group at the 5-position, with a hydrochloride salt enhancing its stability . The pyrrolidine moiety introduces a five-membered nitrogen-containing ring, which is structurally distinct from piperidines or azepanes, potentially influencing its pharmacokinetic profile.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1707358-54-0 |
| Molecular Formula | C₉H₁₄ClN₃O |
| Molecular Weight | 215.68 g/mol |
| IUPAC Name | 5-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride |
| Solubility | Likely polar due to HCl salt, soluble in water or DMSO (inferred) |
The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development. The pyrimidine ring’s electron-deficient nature may facilitate interactions with biological targets, such as enzymes or receptors .
| Supplier | Catalog Number | Purity | Packaging |
|---|---|---|---|
| VulcanChem | VC4085933 | >95% | 1g, 5g |
| CymitQuimica | 10-F096479 | Not specified | 1g |
Its primary use is in academic and industrial laboratories exploring structure-activity relationships (SAR) for pyrimidine-based therapeutics .
Future Research Directions
Key gaps in knowledge include:
-
In Vitro/In Vivo Studies: Screening against cancer cell lines, microbial strains, or neurological targets.
-
ADMET Profiling: Absorption, distribution, metabolism, excretion, and toxicity studies.
-
Structural Optimization: Modifying the pyrrolidine or pyrimidine moieties to enhance potency or reduce off-target effects.
Collaboration between synthetic chemists and pharmacologists will be essential to unlock this compound’s full potential.
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